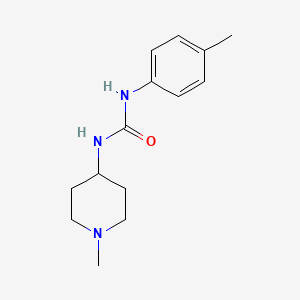![molecular formula C11H16N6OS2 B5409288 2-[(4,5-diethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5409288.png)
2-[(4,5-diethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(4,5-diethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide is a heterocyclic compound that contains both triazole and thiadiazole rings. These types of compounds are known for their diverse biological activities and are often explored for their potential in medicinal chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4,5-diethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide typically involves the formation of the triazole and thiadiazole rings followed by their coupling. One common method involves the reaction of 3-amino-1,2,4-triazole with appropriate reagents to form the triazole ring . The thiadiazole ring can be synthesized from thiosemicarbazide and carbon disulfide under basic conditions . The final coupling step involves the reaction of the triazole and thiadiazole intermediates under suitable conditions to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Analyse Des Réactions Chimiques
Types of Reactions
2-[(4,5-diethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom in the thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The hydrogen atoms on the triazole and thiadiazole rings can be substituted with various functional groups
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups onto the triazole and thiadiazole rings .
Applications De Recherche Scientifique
2-[(4,5-diethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide has been explored for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Industry: As a component in the development of new materials with unique properties
Mécanisme D'action
The mechanism of action of 2-[(4,5-diethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways in biological systems. The triazole and thiadiazole rings can interact with enzymes and receptors through hydrogen bonding and hydrophobic interactions, leading to the modulation of various biological processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other triazole and thiadiazole derivatives, such as:
- 1,2,4-Triazole-3-thione
- 5-(4-hydroxyphenyl)-4-(4-nitrophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione .
Uniqueness
What sets 2-[(4,5-diethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide apart is its unique combination of triazole and thiadiazole rings, which confer a distinct set of chemical and biological properties. This makes it a valuable compound for further research and development in various fields .
Propriétés
IUPAC Name |
2-[(4,5-diethyl-1,2,4-triazol-3-yl)sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N6OS2/c1-4-8-14-16-11(17(8)5-2)19-6-9(18)12-10-15-13-7(3)20-10/h4-6H2,1-3H3,(H,12,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAADPOGEPQNOLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(N1CC)SCC(=O)NC2=NN=C(S2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N6OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-(4-fluorobenzyl)-3-isopropyl-1-[2-(methylthio)-4-pyrimidinyl]-1,4-diazepan-5-one](/img/structure/B5409211.png)
![1-(1-{[6-(4-methoxyphenyl)pyridin-3-yl]carbonyl}piperidin-3-yl)-3-methylbutan-1-one](/img/structure/B5409218.png)
![3-hydroxy-3-({[2-(4-hydroxyphenyl)ethyl]amino}methyl)-1-(4-isopropylbenzyl)piperidin-2-one](/img/structure/B5409225.png)
![(2E)-2-(1H-benzimidazol-2-yl)-3-[4-(benzyloxy)-3-bromophenyl]prop-2-enenitrile](/img/structure/B5409229.png)
![methyl 4-[3-[(E)-(2,5-dioxo-1-phenylimidazolidin-4-ylidene)methyl]-2,5-dimethylpyrrol-1-yl]benzoate](/img/structure/B5409234.png)

![N-[1-(3,4-dimethylphenyl)ethyl]-2-(2-methoxyphenyl)acetamide](/img/structure/B5409243.png)


![2-(1,3-benzoxazol-2-yl)-3-[4-(diethylamino)phenyl]-1-(4-methoxyphenyl)-2-propen-1-one](/img/structure/B5409255.png)
![MESITYL[4-(2-METHYLPHENYL)PIPERAZINO]METHANONE](/img/structure/B5409257.png)
![3-{1-[2-(1H-1,2,4-triazol-3-yl)benzoyl]-3-azetidinyl}pyridine](/img/structure/B5409265.png)

![[4-[(Z)-3-(4-acetamidoanilino)-2-benzamido-3-oxoprop-1-enyl]-2-methoxyphenyl] acetate](/img/structure/B5409307.png)
